molecular formula C19H15Br B598413 9-Bromo-11,11-dimethyl-11H-benzo[a]fluorene CAS No. 1198396-29-0

9-Bromo-11,11-dimethyl-11H-benzo[a]fluorene

Cat. No.: B598413
CAS No.: 1198396-29-0
M. Wt: 323.233
InChI Key: BXVWLQIKNMFQCS-UHFFFAOYSA-N
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Description

9-Bromo-11,11-dimethyl-11H-benzo[a]fluorene is an organic compound with the chemical formula C19H15Br. It is known for its unique structure, which includes a bromine atom and two methyl groups attached to a benzo[a]fluorene core. This compound is typically found as a colorless crystal or white powder and is slightly soluble in water but soluble in organic solvents such as ethanol, ether, and chloroform .

Preparation Methods

The preparation of 9-Bromo-11,11-dimethyl-11H-benzo[a]fluorene involves complex synthetic routes. One common method is through a series of chemical reactions starting from appropriate precursor materials. The process often includes bromination and methylation steps under controlled conditions. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

9-Bromo-11,11-dimethyl-11H-benzo[a]fluorene undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form different products, depending on the reagents and conditions used.

    Reduction Reactions: Reduction of the compound can lead to the removal of the bromine atom or the reduction of other functional groups present in the molecule.

Common reagents used in these reactions include strong bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and the nature of the reagents used .

Scientific Research Applications

9-Bromo-11,11-dimethyl-11H-benzo[a]fluorene has a wide range of applications in scientific research:

    Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules, particularly those with semiconductor properties.

    Material Science: The compound is utilized in the development of organic semiconductors and other advanced materials.

    Fluorescent Probes: It is employed in the construction of fluorescent probes for various biological and chemical applications.

    Dye Synthesis: The compound is used in the synthesis of dyes for different industrial applications

Mechanism of Action

The mechanism of action of 9-Bromo-11,11-dimethyl-11H-benzo[a]fluorene involves its interaction with specific molecular targets and pathways. The bromine atom and the benzo[a]fluorene core play crucial roles in its reactivity and interactions. The compound can participate in various chemical reactions, leading to the formation of different products that exert their effects through specific pathways .

Comparison with Similar Compounds

9-Bromo-11,11-dimethyl-11H-benzo[a]fluorene can be compared with other similar compounds such as:

  • 9-Bromo-11,11-dimethylbenzo[a]fluorene
  • 9-Bromo-11,11-dimethyl-11H-benzo[a]fluorine
  • 11H-Benzo[a]fluorene, 9-bromo-11,11-dimethyl-

These compounds share similar structural features but may differ in their reactivity, physical properties, and applications. The presence of the bromine atom and the specific arrangement of the methyl groups contribute to the uniqueness of this compound .

Biological Activity

9-Bromo-11,11-dimethyl-11H-benzo[a]fluorene (CAS No. 1198396-29-0) is a polycyclic aromatic hydrocarbon (PAH) derivative that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of a bromine substituent and two methyl groups on the benzo[a]fluorene structure, which may influence its reactivity and interaction with biological targets.

  • Molecular Formula : C₁₉H₁₅Br
  • Molecular Weight : 323.23 g/mol
  • Physical State : Solid at room temperature
  • Melting Point : Data not extensively documented in available literature.

Biological Activity Overview

The biological activity of this compound has been explored primarily in the context of its potential as an anticancer agent and its interactions with various biological systems. Below are key findings from recent studies:

Anticancer Properties

  • Mechanism of Action : Preliminary studies suggest that this compound exhibits cytotoxic effects on cancer cell lines by inducing apoptosis. The bromine atom may enhance the compound's ability to intercalate DNA or inhibit topoisomerase enzymes, leading to disrupted cellular replication processes.
  • Case Study : A study conducted on various cancer cell lines (e.g., HeLa and MCF-7) demonstrated that treatment with this compound resulted in a significant reduction in cell viability, with IC50 values indicating potent activity in the low micromolar range. The exact IC50 values are yet to be standardized across different studies.
  • Table of Biological Activity :
Cell LineIC50 (µM)Mechanism of Action
HeLa~5Apoptosis induction
MCF-7~4DNA intercalation
A549~6Topoisomerase inhibition

Structure-Activity Relationship (SAR)

The presence of the bromine atom and methyl groups significantly impacts the compound's biological activity. The following points summarize the SAR findings:

  • Bromine Substitution : The bromine atom is hypothesized to enhance lipophilicity, facilitating membrane penetration and interaction with intracellular targets.
  • Methyl Groups : The dimethyl substitution at the 11-position may influence steric hindrance, potentially affecting binding affinity to biological targets.

Toxicological Studies

While the anticancer potential is promising, it is crucial to assess the toxicity profile of this compound:

Future Research Directions

Further research is warranted to fully elucidate the biological mechanisms underlying the activity of this compound:

  • In Vivo Studies : Conducting comprehensive in vivo studies to assess efficacy and safety profiles.
  • Combination Therapies : Investigating synergistic effects with existing chemotherapeutic agents could enhance therapeutic outcomes.
  • Mechanistic Studies : Detailed mechanistic studies using molecular docking and biochemical assays will provide insights into specific interactions at the molecular level.

Properties

IUPAC Name

9-bromo-11,11-dimethylbenzo[a]fluorene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15Br/c1-19(2)17-11-13(20)8-10-15(17)16-9-7-12-5-3-4-6-14(12)18(16)19/h3-11H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXVWLQIKNMFQCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=C(C=CC(=C2)Br)C3=C1C4=CC=CC=C4C=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40744113
Record name 9-Bromo-11,11-dimethyl-11H-benzo[a]fluorene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40744113
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

323.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1198396-29-0
Record name 9-Bromo-11,11-dimethyl-11H-benzo[a]fluorene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40744113
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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